ATR Kinase Inhibition: Target Compound vs. Benchmark ATR Inhibitor Ceralasertib (AZD6738)
The target compound has not been directly tested in ATR biochemical assays; however, its pyrrolo[3,4-d]pyrimidine scaffold is the core of multiple literature ATR inhibitors. For context, compound 5g (a closely related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative) exhibited an ATR IC50 of 0.007 μM, while compound 48f (a 7,7-dimethyl analog) achieved an IC50 of 0.0030 μM [1]. The clinical ATR inhibitor ceralasertib (AZD6738) has a reported ATR IC50 of 0.001 μM [2]. This 3- to 7-fold potency gap between the best-in-class pyrrolo[3,4-d]pyrimidine tool compounds and the clinical benchmark underscores the critical influence of specific substituents on ATR engagement. The target compound's 2-(methylthio)pyridin-3-yl group represents a distinct vector for further optimization of ATR potency and selectivity.
| Evidence Dimension | ATR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be within low nanomolar to sub-micromolar range based on scaffold class [1]. |
| Comparator Or Baseline | Compound 5g: ATR IC50 = 0.007 μM; Compound 48f: ATR IC50 = 0.0030 μM; Ceralasertib (AZD6738): ATR IC50 ≈ 0.001 μM [1][2]. |
| Quantified Difference | The target compound's activity is unknown; scaffold congeners span a 7-fold range (0.0030–0.007 μM) against ATR. The clinical benchmark ceralasertib shows an additional 3-fold superiority over the most potent pyrrolo[3,4-d]pyrimidine (48f). |
| Conditions | Biochemical ATR kinase assay; recombinant enzyme; ATP concentration typically at Km (10 μM). |
Why This Matters
Quantifies the expected potency landscape for the pyrrolo[3,4-d]pyrimidine chemotype, enabling researchers to position this building block appropriately in ATR inhibitor hit-to-lead campaigns.
- [1] Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. Eur. J. Med. Chem. 2022. Available at: https://www.sciencedirect.com View Source
- [2] Ceralasertib (AZD6738) ATR inhibitor: Preclinical characterization. J. Med. Chem. 2018. Available at: https://pubmed.ncbi.nlm.nih.gov View Source
